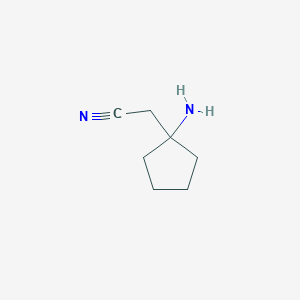

2-(1-Aminocyclopentyl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-aminocyclopentyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-6-5-7(9)3-1-2-4-7/h1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZIDSDDZXMWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1-Aminocyclopentyl)acetonitrile

This guide provides a comprehensive technical overview for the synthesis and characterization of 2-(1-Aminocyclopentyl)acetonitrile, a key intermediate in the development of various pharmaceutical agents. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the synthetic pathways, mechanistic underpinnings, and analytical validation of this important molecule.

Introduction: The Significance of this compound

This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutics. Its rigid cyclopentyl scaffold and the presence of both amino and nitrile functionalities make it a versatile precursor for a variety of heterocyclic compounds and α-amino acids with potential applications in treating a range of diseases. The precise and efficient synthesis and thorough characterization of this intermediate are paramount to ensuring the quality, purity, and ultimate efficacy of the final active pharmaceutical ingredient (API).

Part 1: Synthesis of this compound

The most direct and widely applicable method for the synthesis of α-aminonitriles, such as this compound, is the Strecker synthesis . This classic multi-component reaction offers an efficient route to the desired product from readily available starting materials.[1]

The Strecker Synthesis: A Reliable Pathway

The Strecker synthesis involves the one-pot reaction of a ketone (in this case, cyclopentanone), a cyanide source, and an ammonia source.[2][3] The overall transformation is depicted below:

Overall Reaction:

Cyclopentanone + Ammonia + Cyanide → this compound

The choice of reagents and reaction conditions is critical for maximizing yield and purity while ensuring operational safety.

Mechanistic Insights

The reaction proceeds through a well-established mechanism:[3]

-

Imine Formation: Cyclopentanone reacts with ammonia to form a cyclopentyl imine intermediate. This is a reversible reaction, and the equilibrium is typically driven forward by the subsequent, irreversible cyanide addition.

-

Nucleophilic Attack by Cyanide: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the imine. This step is the key bond-forming reaction that creates the α-aminonitrile.

The following diagram illustrates the workflow of the Strecker synthesis for this compound.

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of this compound via the Strecker reaction.

Materials:

-

Cyclopentanone

-

Sodium Cyanide (NaCN)

-

Ammonium Chloride (NH4Cl)

-

Ammonium Hydroxide (NH4OH)

-

Methanol

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared. To this, ammonium hydroxide is added, followed by a solution of sodium cyanide in water. The flask is cooled in an ice bath.

-

Addition of Ketone: Cyclopentanone is added dropwise to the cooled reaction mixture with vigorous stirring.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Isolation: The solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure aminonitrile.

Safety Precautions: Sodium cyanide is highly toxic. All manipulations should be carried out in a certified fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

The following diagram outlines the logical flow of the characterization process.

Caption: Logical Workflow for the Characterization of the Target Compound.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl ring protons and the methylene protons of the acetonitrile group. The amino protons may appear as a broad singlet. The chemical shifts and coupling patterns will be consistent with the proposed structure.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the quaternary carbon of the cyclopentyl ring attached to the amino and cyano groups, the nitrile carbon, and the carbons of the cyclopentyl ring and the methylene group.

2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300-3500 | Medium, broad |

| C-H stretch (aliphatic) | 2850-3000 | Strong |

| C≡N stretch (nitrile) | 2220-2260 | Medium, sharp |

| C-N stretch (amine) | 1020-1250 | Medium |

3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak (M+) corresponding to the exact mass of this compound should be observed.

Chromatographic Characterization

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound. A suitable reversed-phase method can be developed to separate the product from any starting materials, by-products, or impurities. The peak area of the main component will be used to calculate the purity.

2. Gas Chromatography (GC)

GC can also be used to determine the purity of the final product, particularly for assessing the presence of volatile impurities.

Conclusion

The successful synthesis and rigorous characterization of this compound are critical for its application in drug discovery and development. The Strecker synthesis provides a reliable and efficient route to this valuable intermediate. A comprehensive analytical workflow, combining spectroscopic and chromatographic techniques, is essential to confirm the structure and ensure the high purity required for subsequent synthetic transformations. This guide provides a solid foundation for researchers to confidently produce and validate this key chemical building block.

References

-

Strecker Synthesis - NROChemistry. [Link]

-

Strecker amino acid synthesis - Wikipedia. [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. [Link]

-

Strecker Synthesis - Organic Chemistry Portal. [Link]

-

Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles | Organic Letters - ACS Publications. [Link]

-

Bucherer–Bergs Reaction - ResearchGate. [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. [Link]

-

Bucherer-Bergs Reaction - Organic Chemistry Portal. [Link]

-

Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. [Link]

-

2-[1-(Aminomethyl)cyclopropyl]acetonitrile hydrochloride | C6H11ClN2 | CID 91647698. [Link]

-

1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. [Link]

-

Acetonitrile Ion Suppression in Atmospheric Pressure Ionization Mass Spectrometry. [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061869) - Human Metabolome Database. [Link]

-

INSIGHTS INTO THE INFRARED SPECTRUM OF A PREBIOTIC SPECIES: THE CASE OF AMINOACETONITRILE | IDEALS. [Link]

-

Figure 2. Infrared spectrum of a 10-2 mol L-1 acetonitrile solution of... - ResearchGate. [Link]

-

SUPPORTING INFORMATION - Knowledge UChicago. [Link]

- US4179462A - Process for preparing acetonitrile - Google P

-

Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters - PubMed. [Link]

-

Acetonitrile - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - RSC Publishing. [Link]

-

Acetonitrile - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

Advances in the Application of Acetonitrile in Organic Synthesis since 2018 - MDPI. [Link]

-

Cyclopent-1-ene-1-acetonitrile | C7H9N | CID 89811 - PubChem. [Link]

-

Acetonitrile covalent adduct chemical ionization mass spectrometry for double bond localization in non-methylene-interrupted polyene fatty acid methyl esters - PubMed. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. [Link]

-

Azide–acetonitrile “click” reaction triggered by Cs2CO3: the atom-economic, high-yielding synthesis of 5-amino-1,2,3-triazoles - RSC Publishing. [Link]

- US5756802A - Ammoxidation process for producing acetonitrile - Google P

- US20150266876A1 - Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)

-

Acetonitrile from bio-ethanol ammoxidation: process design from the grass-roots and life cycle analysis - AIR Unimi. [Link]

-

Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis - YouTube. [Link]

Sources

An In-depth Technical Guide to 2-(1-Aminocyclopentyl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(1-aminocyclopentyl)acetonitrile, a versatile synthetic intermediate with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, reactivity, and applications.

Introduction

This compound, also known as 1-amino-1-cyanomethylcyclopentane, is a unique bifunctional molecule featuring a primary amine and a nitrile group attached to a cyclopentyl scaffold. This arrangement of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems and more complex molecular architectures. Its structural rigidity and the presence of key pharmacophoric elements have positioned it as a compound of interest in the development of novel therapeutic agents. This guide will delve into the core chemical aspects of this compound, providing a foundation for its effective utilization in research and drug discovery endeavors.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry. A summary of its key properties is presented in the table below. It is important to note that while some data is available for its hydrochloride salt, specific experimental data for the free base is limited. Therefore, predicted values from computational models are also included and are clearly indicated.

| Property | Value (Hydrochloride Salt) | Value (Free Base - Predicted/Estimated) | Source(s) |

| CAS Number | 1363405-41-7 | 49830-37-7 | [1][2] |

| Molecular Formula | C₇H₁₃ClN₂ | C₇H₁₂N₂ | [3] |

| Molecular Weight | 160.65 g/mol | 124.18 g/mol | [3] |

| Physical Form | White to off-white powder | Likely a colorless to pale yellow oil or low-melting solid | [3] |

| Melting Point | Not available | Not available | - |

| Boiling Point | Not available | Not available | - |

| Solubility | Soluble in water | Soluble in organic solvents like dichloromethane, methanol | General knowledge |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | Store under inert gas, refrigerated |

Structural Elucidation: Spectroscopic Data (Predicted and Analog-Based)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the cyclopentyl ring protons, the methylene protons of the acetonitrile group, and the amine protons.

-

Cyclopentyl protons (8H): A complex multiplet in the region of δ 1.5-2.0 ppm.

-

Methylene protons (-CH₂CN, 2H): A singlet or a narrow multiplet around δ 2.5-2.8 ppm.

-

Amine protons (-NH₂, 2H): A broad singlet that can appear over a wide range (δ 1.5-3.5 ppm) and is exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carbons of the cyclopentyl ring, the methylene carbon, the nitrile carbon, and the quaternary carbon.

-

Cyclopentyl carbons: Signals in the aliphatic region, typically between δ 20-45 ppm.

-

Quaternary carbon (C-NH₂): A signal around δ 50-60 ppm.

-

Methylene carbon (-CH₂CN): A signal in the range of δ 25-35 ppm.

-

Nitrile carbon (-CN): A characteristic signal in the downfield region, around δ 115-125 ppm.[3]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H and C≡N functional groups.

-

N-H stretching (amine): A pair of medium-intensity bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching (aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C≡N stretching (nitrile): A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.

-

N-H bending (amine): A medium to strong band in the range of 1590-1650 cm⁻¹.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the free base would be observed at m/z = 124. Subsequent fragmentation would likely involve the loss of the nitrile group, the amino group, and fragmentation of the cyclopentyl ring.

Synthesis and Purification

The most direct and industrially relevant method for the synthesis of this compound is a variation of the Strecker synthesis.[4] This one-pot, three-component reaction involves the condensation of a ketone (cyclopentanone), a source of ammonia, and a cyanide source. A detailed protocol, adapted from patent literature describing its synthesis as an intermediate for the antihypertensive drug Irbesartan, is provided below.[5]

Experimental Protocol: Strecker Synthesis of this compound

Materials:

-

Cyclopentanone

-

Sodium cyanide (NaCN)

-

Ammonium chloride (NH₄Cl)

-

Aqueous ammonia (20%)

-

Methanol

-

Dichloromethane (DCM)

-

Water

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium cyanide (1.97 g) in water (3.9 mL).

-

To this solution, add a mixture of ammonium chloride (2.33 g) in water (5.9 mL) and 20% aqueous ammonia (3.5 mL).

-

Add a solution of cyclopentanone (3 g) in methanol (3.8 mL) to the flask.

-

Stir the resulting mixture vigorously at room temperature for 1.5 hours.

-

Heat the reaction mixture to 60°C and maintain this temperature for 45 minutes.

-

After heating, stop the heat source and continue stirring for an additional 45 minutes as the mixture cools to approximately 25°C.

-

Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as an oil.

Purification: The crude product can be purified by vacuum distillation if necessary, although for many subsequent synthetic steps, the crude oil may be of sufficient purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by its two primary functional groups: the primary amine and the nitrile.

-

Amine Group: The primary amine is nucleophilic and can undergo a variety of reactions typical of amines, such as acylation, alkylation, and condensation with carbonyl compounds to form imines. The steric hindrance from the cyclopentyl ring may influence the rate of these reactions compared to acyclic primary amines.

-

Nitrile Group: The nitrile group is electrophilic at the carbon atom and can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (2-(1-aminocyclopentyl)acetic acid) or amide. It can also be reduced to a primary amine (2-(1-aminocyclopentyl)ethanamine) using reducing agents like lithium aluminum hydride (LiAlH₄). The nitrile group can also participate in cycloaddition reactions.[6]

The proximity of the amino and nitrile groups does not typically lead to intramolecular reactions under normal conditions, but cyclization could potentially be induced under specific catalytic or thermal conditions.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable scaffold in drug discovery. The cyclopentyl ring provides a rigid framework that can orient substituents in a defined three-dimensional space, which is often beneficial for binding to biological targets.

Intermediate in the Synthesis of Irbesartan

One of the most well-documented applications of this compound is as a key intermediate in the synthesis of Irbesartan , an angiotensin II receptor antagonist used for the treatment of hypertension.[5][7] In the synthesis of Irbesartan, the amino group of this compound is acylated, and the resulting intermediate is further elaborated to construct the spirocyclic core of the drug.

Scaffold for Enzyme Inhibitors

The α-aminonitrile moiety is a known pharmacophore that can act as a covalent or non-covalent inhibitor of various enzymes, particularly proteases. The nitrile group can act as a "warhead," forming a reversible or irreversible covalent bond with a nucleophilic residue (e.g., cysteine or serine) in the active site of an enzyme.[8]

-

Cathepsin K Inhibitors: Cathepsin K is a cysteine protease involved in bone resorption, and its inhibition is a therapeutic strategy for osteoporosis.[9][10] Nitrile-containing compounds have been extensively investigated as cathepsin K inhibitors, where the nitrile group interacts with the active site cysteine.[11][12] The aminocyclopentylacetonitrile scaffold provides a rigid core for the development of selective cathepsin K inhibitors.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: DPP-4 is a serine protease that inactivates incretin hormones, which are involved in glucose homeostasis. DPP-4 inhibitors, also known as gliptins, are a class of oral medications for the treatment of type 2 diabetes.[1][4] Several DPP-4 inhibitors feature a cyanopyrrolidine scaffold, where the nitrile group is crucial for binding to the enzyme's active site.[13] The aminocyclopentylacetonitrile core represents a structurally related scaffold that could be explored for the development of novel DPP-4 inhibitors.

Illustrative Biological Pathway: DPP-4 Inhibition

Caption: Mechanism of DPP-4 inhibition for type 2 diabetes treatment.

Safety and Handling

As with all chemicals, this compound and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on data for similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[11] In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

Conclusion

This compound is a valuable and versatile chemical building block with demonstrated utility in the synthesis of pharmaceuticals and as a promising scaffold for the development of novel enzyme inhibitors. Its straightforward synthesis via the Strecker reaction and the reactivity of its amino and nitrile functional groups provide a solid foundation for its application in diverse medicinal chemistry programs. Further exploration of its potential in targeting enzymes such as cathepsin K and DPP-4 could lead to the discovery of new therapeutic agents. This guide provides the essential technical information to support and encourage such research endeavors.

References

- Ponnaiah, R., Desai, S., Rathod, D., & Chirag, M. (2010). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. WO2010079405A2.

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

Montanari, C. A., & Bolzani, V. S. (2019). Synthesis and structure-activity relationship of nitrile-based cruzain inhibitors incorporating a trifluoroethylamine-based P2 amide replacement. Bioorganic & medicinal chemistry, 27(22), 115083. [Link]

-

Black, W. C., Betti, C., Chan, J., Dales, N. A., Desmarais, S., LeRiche, T., ... & Wesolowski, G. (2007). 5-Aminopyrimidin-2-ylnitriles as Cathepsin K Inhibitors. Bioorganic & medicinal chemistry letters, 17(22), 6096–6100. [Link]

-

Ho, G. J., & Krasowski, J. L. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS omega, 6(2), 1629–1636. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031407). [Link]

-

Cleveland Clinic. (2022, October 10). DPP-4 Inhibitors (Gliptins). [Link]

-

Ferreira, L. G., & de Souza, A. C. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC medicinal chemistry, 13(7), 785–799. [Link]

-

Rao, A. S., & Babu, K. S. (2011). An improved and efficient synthesis of Irbesartan, an antihypertensive drug. Organic Communications, 4(4), 105-111. [Link]

- Reddy, P. S., et al. (2009).

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248309). [Link]

-

Cui, J., Chen, W., & Wang, B. (2015). Advances in the discovery of cathepsin K inhibitors on bone resorption. Acta pharmaceutica Sinica. B, 5(2), 111–120. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Chemsrc. (2023, August 27). 1-Aminocyclopentane Carbonitrile. [Link]

-

Satyanarayana, M., Kumar, Y. T., & Reddy, P. S. (2008). Synthesis and Characterization of Irbesartan Impurities. Heterocyclic Communications, 14(3), 221-226. [Link]

-

Biftu, T. (2010). Discovery of DPP-4 Inhibitors as Antidiabetic Agents. NEDMDG. [Link]

-

Wang, Y., et al. (2023). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. Molecules, 28(15), 5786. [Link]

-

Guedes, J. V., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(8), 1279-1309. [Link]

-

Khan, I., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(23), 8206. [Link]

-

Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 60. [Link]

-

Wikipedia. (2023, November 29). Discovery and development of dipeptidyl peptidase-4 inhibitors. [Link]

-

Abd El-Karim, S. S., et al. (2023). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. Eman Research Publishing. [Link]

-

Drake, M. T., & Clarke, B. L. (2017). Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned. Endocrine reviews, 38(4), 325–350. [Link]

-

LookChem. (n.d.). Cas 49830-37-7,1-Aminocyclopentane carbonitrile. [Link]

-

Le Gall, M., et al. (2022). Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis. International journal of molecular sciences, 23(19), 11867. [Link]

-

Zhang, T., et al. (2024). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. [Link]

-

Dastjerdi, Y., et al. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Briefings in Functional Genomics. [Link]

-

University of Sheffield. (n.d.). 13-C NMR Chemical Shift Table. [Link]

-

Zhang, T., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]

-

LibreTexts. (2020, June 29). Infrared Spectroscopy. [Link]

-

Professor Dave Explains. (2016, April 27). IR Spectroscopy. [Link]

Sources

- 1. 1-aminocyclopentane carbonitrile, HCl | 16195-83-8 [chemicalbook.com]

- 2. 1-Aminocyclopentane-1-carbonitrile | CymitQuimica [cymitquimica.com]

- 3. compoundchem.com [compoundchem.com]

- 4. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis | MDPI [mdpi.com]

- 13. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

A Technical Guide to 2-(1-Aminocyclopentyl)acetonitrile (CAS 1363405-41-7): A Core Scaffold for Next-Generation Anthelmintics

Executive Summary: 2-(1-Aminocyclopentyl)acetonitrile is a geminal aminonitrile featuring a cyclopentyl core. While not extensively documented as an end-product, its structure positions it as a highly valuable intermediate in medicinal chemistry. This guide elucidates its physicochemical properties, proposes a robust synthetic pathway, and contextualizes its primary application as a scaffold for developing novel Amino-acetonitrile Derivatives (AADs). AADs represent a critical class of modern anthelmintics that combat widespread drug resistance in parasitic nematodes. This document provides researchers and drug development professionals with the foundational knowledge, experimental protocols, and strategic insights necessary to leverage this compound in discovery programs.

Introduction and Strategic Importance

This compound, available commercially as its hydrochloride salt, is a molecule of significant interest in the field of veterinary and human medicine.[1][2][3] Its structure is deceptively simple, combining a five-membered carbocyclic ring with a C1-aminonitrile moiety. This arrangement provides a rigid, three-dimensional scaffold that is ideal for synthetic elaboration.

The primary driver for its relevance is the urgent need for new anthelmintic agents. Parasitic nematode infections in livestock lead to massive economic losses, and resistance to legacy drug classes (e.g., benzimidazoles, macrocyclic lactones) is a global crisis. The Amino-acetonitrile Derivatives (AADs) were discovered as a novel class of synthetic compounds with potent activity against these resistant strains.[4][5] The archetypal AAD, monepantel, was the first compound from this class to be commercialized.[6] this compound serves as a key building block for creating analogues of monepantel and other AADs, allowing for the exploration of new chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Physicochemical and Spectroscopic Properties

The compound is typically supplied as a stable hydrochloride salt, which enhances its shelf-life and handling characteristics. It is a solid at room temperature and requires storage under refrigerated and inert conditions to prevent degradation.[7]

| Property | Value | Source |

| CAS Number | 1363405-41-7 | [1][7] |

| Chemical Name | This compound hydrochloride | [2] |

| Molecular Formula | C₇H₁₃ClN₂ | [1][7] |

| Molecular Weight | 160.65 g/mol | [7][8] |

| SMILES | N#CCC1(N)CCCC1.[H]Cl | [1][7] |

| Appearance | Solid | |

| Storage | Inert atmosphere, 2-8°C | [7] |

Spectroscopic Profile

While specific spectra are proprietary to suppliers, the structure allows for a clear prediction of its spectroscopic signature, which is crucial for identity confirmation post-synthesis or upon receipt.

-

¹H NMR: Protons on the cyclopentyl ring would appear as complex multiplets in the aliphatic region (approx. 1.5-2.2 ppm). The methylene protons (CH₂) adjacent to the nitrile group would likely appear as a singlet or a narrowly split multiplet around 2.5-3.0 ppm. The amine protons (NH₂) would be broad and their chemical shift would be concentration and solvent dependent.

-

¹³C NMR: The nitrile carbon (C≡N) is a key diagnostic peak, expected in the highly deshielded region of 115-125 ppm. The quaternary carbon of the cyclopentyl ring bonded to both the amine and the CH₂CN group would appear around 50-60 ppm. The remaining cyclopentyl and methylene carbons would be found in the 20-40 ppm range.

-

Infrared (IR) Spectroscopy: A sharp, intense absorption band characteristic of the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹. N-H stretching vibrations from the primary amine group would be visible in the 3300-3500 cm⁻¹ region.

-

Mass Spectrometry (MS): For the free base (C₇H₁₂N₂), the exact mass would be approximately 124.10 Da. Electrospray ionization (ESI) in positive mode would show a prominent [M+H]⁺ ion at m/z 125.11.

Synthesis and Purification Pathway

The synthesis of α-aminonitriles is classically achieved via the Strecker synthesis or its variants. A plausible and efficient laboratory-scale synthesis of this compound can be envisioned starting from cyclopentanone. This one-pot methodology leverages the formation of an imine intermediate, which is subsequently attacked by a cyanide nucleophile.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 1363405-41-7 this compound hydrochloride [king-pharm.com]

- 3. This compound hydrochloride | 1363405-41-7 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1363405-41-7|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. 2-(1-氨基环戊基)乙腈盐酸盐 - CAS:1363405-41-7 - 天津研楷科技有限公司 [yankaisci.com]

An In-depth Technical Guide to the Molecular Structure of 2-(1-Aminocyclopentyl)acetonitrile

A Comprehensive Analysis for Researchers and Drug Development Professionals

This guide provides a detailed exploration of the molecular structure, synthesis, and characterization of 2-(1-Aminocyclopentyl)acetonitrile, a member of the amino-acetonitrile derivative (AAD) class of compounds. AADs have garnered significant interest in the pharmaceutical and veterinary sciences for their potent anthelmintic properties. This document offers a technical framework for understanding the key attributes of this molecule, from its fundamental chemical properties to the analytical methodologies required for its unequivocal identification and quality control.

Molecular Identity and Physicochemical Properties

This compound is a small organic molecule featuring a central quaternary carbon atom bonded to an amino group, a cyanomethyl group, and integrated within a cyclopentyl ring. The hydrochloride salt is a common and stable form of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1363405-41-7 (for hydrochloride salt) | |

| Molecular Formula | C₇H₁₂N₂ | N/A |

| Molecular Weight | 124.18 g/mol | N/A |

| Molecular Formula (HCl salt) | C₇H₁₃ClN₂ | |

| Molecular Weight (HCl salt) | 160.65 g/mol | |

| SMILES | N#CCC1(N)CCCC1 | |

| InChI Key (HCl salt) | MAFFUDHWXNCVQO-UHFFFAOYSA-N |

A summary of key identifiers and properties for this compound and its hydrochloride salt.

Synthesis of this compound: The Strecker Reaction

The most probable and widely utilized synthetic route for α-aminonitriles like this compound is the Strecker synthesis. This robust one-pot reaction involves the condensation of a ketone (cyclopentanone in this case), an amine source (typically ammonia or an ammonium salt), and a cyanide source (such as sodium or potassium cyanide).

The causality behind this experimental choice lies in its efficiency and the ready availability of the starting materials. The reaction proceeds through the formation of an imine intermediate from cyclopentanone and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile product.

Figure 1: A simplified workflow of the Strecker synthesis for this compound.

Experimental Protocol: Synthesis via Strecker Reaction

This protocol is a representative procedure based on the principles of the Strecker synthesis for α-aminonitriles.

-

Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of Ketone: Cyclopentanone is added to the cooled ammonium chloride solution.

-

Cyanide Addition: A solution of sodium cyanide in water is added dropwise to the reaction mixture while maintaining a low temperature. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. The reaction should be performed in a fume hood to avoid inhalation of any evolved hydrogen cyanide gas.

-

Reaction Monitoring: The reaction is stirred for several hours at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Salt Formation (Optional): For the preparation of the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrogen chloride in the same solvent. The resulting precipitate is collected by filtration and dried.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons of the cyclopentyl ring and the methylene protons of the acetonitrile group. The cyclopentyl protons would likely appear as complex multiplets in the aliphatic region. The methylene protons adjacent to the nitrile group would appear as a singlet. The amino protons may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal distinct signals for each carbon atom in the molecule. Key expected signals include the quaternary carbon of the cyclopentyl ring bonded to the amino and cyanomethyl groups, the carbons of the cyclopentyl ring, the methylene carbon, and the nitrile carbon.

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Cyclopentyl CH₂ | ~1.5 - 2.0 (multiplet) | ~20 - 40 |

| Quaternary Cyclopentyl C | N/A | ~50 - 70 |

| CH₂CN | ~2.5 (singlet) | ~25 - 35 |

| CN | N/A | ~115 - 125 |

| NH₂ | Broad, variable | N/A |

Predicted NMR chemical shift ranges for this compound. Actual values may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands.

-

N-H Stretching: The amino group will show stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region.

-

C-H Stretching: The aliphatic C-H bonds of the cyclopentyl and methylene groups will have stretching vibrations just below 3000 cm⁻¹.

-

C≡N Stretching: The nitrile group will exhibit a sharp, and typically intense, absorption band in the region of 2220-2260 cm⁻¹. This is a highly characteristic peak for nitriles.

Figure 2: Workflow for the structural analysis of this compound using FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the free base (124.18). Fragmentation patterns would likely involve the loss of the amino group, the cyanomethyl group, or fragmentation of the cyclopentyl ring.

Applications and Mechanism of Action

As a member of the AAD class, this compound is of significant interest for its potential as an anthelmintic agent. AADs have been shown to be effective against a range of parasitic nematodes, including strains that are resistant to other classes of anthelmintics.

The proposed mechanism of action for AADs involves the targeting of a specific subtype of nematode nicotinic acetylcholine receptors (nAChRs). This leads to paralysis and subsequent death of the parasite.

Safety and Handling

This compound and its hydrochloride salt should be handled with care in a laboratory setting. As with other nitriles and amino compounds, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a molecule with significant potential in the field of parasitology. Its synthesis is readily achievable through established methods like the Strecker synthesis. The structural confirmation relies on a suite of standard analytical techniques, including NMR, FTIR, and mass spectrometry. This guide provides a foundational understanding for researchers and drug development professionals working with this and related amino-acetonitrile derivatives.

References

-

Ducray, P., Gauvry, N., Pautrat, F., Goebel, T., Fruechtel, J., Desaules, Y., Schorderet Weber, S., Bouvier, J., Wagner, T., Froelich, O., & Kaminsky, R. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters, 18(9), 2935–2938. [Link]

-

Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. [Link]

- Google Patents. (n.d.). Anthelmintic compositions.

- Google Patents. (n.d.). Pharmaceutical composition containing aminoacetonitrile compounds and the use thereof for the preparation of a pharmaceutical composition for the treatment of endoparasitic pests in animals.

- Google Patents. (n.d.). Preparation of aminoacetonitrile derivatives.

- Google Patents. (n.d.). Use of aminoacetonitrile derivatives against endoparasites.

- Google Patents. (n.d.). Aminoacetonitrile derivatives suitable for controlling parasites.

- Google Patents. (n.d.). Preparation of p-aminophenyl acetonitrile.

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved January 17, 2026, from [Link]

-

Ted Pella, Inc. (2017). Safety Data Sheet: Acetonitrile. Retrieved January 17, 2026, from [Link]

- Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved January 17, 2

An In-depth Technical Guide to 2-(1-Aminocyclopentyl)acetonitrile Hydrochloride: Synthesis, Characterization, and Pharmaceutical Potential

Abstract

This technical guide provides a comprehensive overview of 2-(1-aminocyclopentyl)acetonitrile hydrochloride, a versatile building block with significant potential in medicinal chemistry and drug development. While specific peer-reviewed data on this exact molecule is emerging, this document synthesizes established principles and methodologies for the synthesis, purification, and analysis of analogous α-aminonitriles. We present a detailed, logical framework for its preparation via the Strecker synthesis, propose robust analytical protocols for its characterization, and explore its prospective applications as a pharmaceutical intermediate, particularly in the context of dipeptidyl peptidase-IV (DPP-IV) inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this compound in their research endeavors.

Introduction: The Strategic Importance of α-Aminonitriles in Drug Discovery

α-Aminonitriles are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a wide range of biologically active molecules, most notably α-amino acids and nitrogen-containing heterocycles.[1] Their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile, endows them with remarkable synthetic versatility.[2] The cyclopentyl moiety, a common scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties, such as increased metabolic stability and improved receptor binding, when incorporated into drug candidates.[3] The hydrochloride salt of this compound enhances its stability and aqueous solubility, making it more amenable to handling and formulation.

This guide will provide a detailed exploration of this compound hydrochloride, from its fundamental properties to its potential applications in pharmaceutical research.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for its effective application in synthesis and drug design. The following table summarizes its key computed and reported properties. It is important to note that experimental data for some parameters are not yet widely available in peer-reviewed literature; therefore, some values are based on data from commercial suppliers and computational models.

| Property | Value | Source(s) |

| CAS Number | 1363405-41-7 | [2][4] |

| Molecular Formula | C₇H₁₃ClN₂ | [2] |

| Molecular Weight | 160.65 g/mol | [2] |

| Appearance | White to off-white solid/powder | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5] |

| SMILES | N#CCC1(N)CCCC1.[H]Cl | [2] |

| InChIKey | MAFFUDHWXNCVQO-UHFFFAOYSA-N | [4] |

Synthesis and Purification

The most direct and established method for the synthesis of α-aminonitriles is the Strecker synthesis, a one-pot, three-component reaction.[6][7] This methodology is highly adaptable and can be applied to the synthesis of this compound. The subsequent conversion to its hydrochloride salt is a standard procedure in medicinal chemistry to enhance stability and solubility.

Proposed Synthetic Pathway: A Strecker Reaction Approach

The synthesis of this compound can be conceptually broken down into two main stages: the formation of the α-aminonitrile via a Strecker reaction, followed by its conversion to the hydrochloride salt.

Caption: Proposed two-stage synthesis of this compound hydrochloride.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established procedures for the Strecker synthesis of α-aminonitriles and should be optimized for the specific substrate.

Stage 1: Synthesis of this compound (Free Base)

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

-

Initial Mixture: To the flask, add cyclopentanone (1.0 eq), ammonium chloride (1.2 eq), and aqueous ammonia. Cool the mixture to 0-5°C in an ice bath.

-

Cyanide Addition: Dissolve sodium cyanide (1.1 eq) in water and add it dropwise to the stirred reaction mixture via the addition funnel, maintaining the temperature below 10°C.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Stage 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol).

-

Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to afford this compound hydrochloride.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of this compound hydrochloride. The following section outlines standard analytical techniques that should be employed.

Spectroscopic Analysis

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the cyclopentyl protons (multiplets), the methylene protons adjacent to the nitrile group (singlet or AB quartet), and the amine protons (broad singlet, may be exchangeable with D₂O). The chemical shifts will be influenced by the solvent. |

| ¹³C NMR | Resonances for the quaternary carbon of the cyclopentyl ring, the other cyclopentyl carbons, the methylene carbon, and the nitrile carbon.[8] |

| FTIR (KBr) | Characteristic absorption bands for the N-H stretch of the ammonium salt, C-H stretches of the cyclopentyl and methylene groups, and the C≡N stretch of the nitrile group. |

| Mass Spectrometry (ESI+) | The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound hydrochloride.

Exemplary HPLC Method:

-

Column: A reverse-phase C18 column is generally suitable.[9]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate as the molecule lacks a strong chromophore.

-

Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Caption: A typical analytical workflow for purity determination by HPLC.

Applications in Drug Development

The structural motifs present in this compound hydrochloride suggest its potential as a valuable intermediate in the synthesis of novel therapeutic agents.

Intermediate for DPP-IV Inhibitors

A significant application of α-aminonitriles is in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[10] Prominent examples include Vildagliptin and Saxagliptin, which feature a cyanopyrrolidine and a related scaffold, respectively.[11][12] The this compound core can be envisioned as a scaffold for novel DPP-IV inhibitors, where the nitrile group can act as a "warhead," forming a reversible covalent bond with a key serine residue in the active site of the enzyme.

Caption: Conceptual pathway for the development of a DPP-IV inhibitor.

Scaffold for Other Biologically Active Molecules

The cyclopentane ring is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs.[3] Its conformational flexibility and lipophilicity can be fine-tuned to optimize drug-target interactions. The aminonitrile functionality provides a handle for further chemical elaboration, allowing for the synthesis of diverse libraries of compounds for screening against various biological targets, including proteases, kinases, and G-protein coupled receptors.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound hydrochloride. The following information is based on data for analogous compounds and should be used as a guideline.

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[13]

-

Precautionary Statements: Use only in a well-ventilated area. Wear protective gloves, protective clothing, and eye protection. Avoid breathing dust.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound hydrochloride is a promising chemical entity with significant potential as a building block in pharmaceutical research and development. While specific, in-depth experimental data for this compound is still being established in the scientific literature, this technical guide provides a robust framework for its synthesis, characterization, and potential applications based on well-established chemical principles and methodologies for analogous compounds. Its structural features make it a compelling candidate for the development of novel therapeutics, particularly in the area of metabolic diseases. As research in this area progresses, the full potential of this versatile intermediate will undoubtedly be realized.

References

-

An efficient synthesis of Vildagliptin intermediates. (n.d.). Retrieved from [Link]

-

Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. (n.d.). Retrieved from [Link]

-

Advanced Synthesis of Saxagliptin Intermediate: Understanding N-Boc-3-hydroxyadamantylglycine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). Molecules. Retrieved from [Link]

-

A facile method to synthesize vildagliptin. (2018). ResearchGate. Retrieved from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry. Retrieved from [Link]

-

A truly green synthesis of α-aminonitriles via Strecker reaction. (2011). Chemistry Central Journal. Retrieved from [Link]

- New process and intermediates for the synthesis of vildagliptin. (2013). Google Patents.

- Preparation method of vildagliptin intermediate. (2019). Google Patents.

-

Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

2-[1-(Aminomethyl)cyclopropyl]acetonitrile hydrochloride. (n.d.). PubChem. Retrieved from [Link]

- Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. (2012). Google Patents.

-

Synthesis of Main Impurity of Vildagliptin. (n.d.). Retrieved from [Link]

-

Preparation of an Amino Acid Intermediate for the Dipeptidyl Peptidase IV Inhibitor, Saxagliptin, using a Modified Phenylalanine Dehydrogenase. (2007). Scilit. Retrieved from [Link]

-

An Improved Synthetic Method of Saxagliptin Intermediate 3-Hydroxyadamantan-1-yl-glycine Methyl Ester. (2016). Ingenta Connect. Retrieved from [Link]

-

1H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

- Pharmaceutical composition containing aminoacetonitril compounds and the use thereof for the preparation of a pharmaceutical composition for the treatment of endoparasitic pests in animals. (2004). Google Patents.

- Pharmaceutical composition containing aminoacetonitrile compounds and the use thereof for the preparation of a pharmaceutical composition for the treatment of endoparasitic pests in animals. (2003). Google Patents.

-

Aminoacetonitrile hydrochloride. (n.d.). PubChem. Retrieved from [Link]

- A kind of preparation method of cyclopentolate hydrochloride. (2016). Google Patents.

-

Acetonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. Retrieved from [Link]

- Tricyclic compounds. (n.d.). Google Patents.

-

Organic Solvent Solubility Data Book. (2010). CORE. Retrieved from [Link]

-

Patent Application Publication (10) Pub. No.: US 2012/0073954 A1. (2012). Google Patents. Retrieved from [Link]

-

Acetonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

-

[METHYL(2-OXOCYCLOPENTYL)AMINO]ACETONITRILE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

1H NMR spectrum of 1 in acetonitrile-d3. (n.d.). ResearchGate. Retrieved from [Link]

-

HPLC qualitative amino acid analysis in the clinical laboratories. (1987). American Journal of Clinical Pathology. Retrieved from [Link]

-

2-Propenenitrile. (n.d.). NIST WebBook. Retrieved from [Link]

-

1-Cyclopentene-1-acetonitrile - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. WO2013083326A1 - New process and intermediates for the synthesis of vildagliptin - Google Patents [patents.google.com]

- 2. arctomsci.com [arctomsci.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound hydrochloride | 1363405-41-7 [sigmaaldrich.com]

- 5. 2-(1-Aminocyclopropyl)acetonitrile hydrochloride | 2113187-62-3 [sigmaaldrich.com]

- 6. scilit.com [scilit.com]

- 7. NP-MRD: 13C NMR Spectrum (1D, 150 MHz, Acetonitrile-d3, simulated) (NP0006251) [np-mrd.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 10. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]

- 11. op.niscair.res.in [op.niscair.res.in]

- 12. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 13. 2-[1-(Aminomethyl)cyclopropyl]acetonitrile hydrochloride | C6H11ClN2 | CID 91647698 - PubChem [pubchem.ncbi.nlm.nih.gov]

discovery of novel aminocyclopentane derivatives

An In-depth Technical Guide to the Discovery of Novel Aminocyclopentane Derivatives

Abstract

The cyclopentane ring is a ubiquitous structural motif in a vast array of natural products and medicinally relevant molecules.[1] Its aminofunctionalized derivatives, aminocyclopentanes, represent a particularly valuable class of compounds in drug discovery. They serve as versatile scaffolds for creating diverse chemical libraries, act as effective bioisosteres for other chemical groups to enhance pharmacokinetic profiles, and form the core of numerous potent therapeutic agents.[2][3] This guide provides a comprehensive overview of the strategies and methodologies central to the . We will explore key synthetic pathways, from modern photochemical methods to chiral pool-based approaches, detail essential characterization techniques, and examine the profound impact of conformational analysis on biological activity. Through specific case studies, this document will illustrate the successful application of these derivatives in developing antiviral, antibacterial, and central nervous system-targeting drugs, offering researchers and drug development professionals a technical and practical resource for harnessing the potential of this privileged scaffold.

The Strategic Value of Aminocyclopentanes in Medicinal Chemistry

The utility of the aminocyclopentane core in drug design is multifaceted, stemming from its unique combination of structural and physicochemical properties. Unlike aromatic rings, the sp³-rich, three-dimensional nature of the cyclopentane scaffold allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.

The Cyclopentane Scaffold: A Privileged and Versatile Core

The five-membered carbocyclic framework is a foundational unit in numerous biologically active molecules.[1] Its conformational flexibility, primarily adopting non-planar "envelope" and "twist" forms, allows substituted derivatives to present functional groups in distinct three-dimensional arrangements.[4] This pre-organization can reduce the entropic penalty upon binding to a target protein, leading to enhanced potency. Furthermore, the cyclopentane core can serve as either the central scaffold or a key appendage on a drug molecule, designed to occupy a specific hydrophobic pocket within an enzyme or receptor.[2]

Aminocyclopentanes as Bioisosteres

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's properties—such as potency, selectivity, and metabolic stability—by substituting one functional group with another that has similar physical or chemical characteristics.[3][5] Aminocyclopentane derivatives have proven to be exceptional bioisosteres in several contexts.

-

Carbanucleosides: One of the most successful applications is the replacement of the furanose (ribose or deoxyribose) ring in nucleosides with a cyclopentane or cyclopentene ring. This creates a carbanucleoside, which is metabolically stable against cleavage by phosphorylases and hydrolases that target the N-glycosidic bond in natural nucleosides.[2][6] This strategy is exemplified by the potent antiviral drug Entecavir.

-

Peptidomimetics: The constrained nature of the aminocyclopentane ring makes it an excellent mimic for amino acids in peptides, particularly proline.[7] Substituting proline with a suitable aminocyclopentane carboxylic acid derivative can lock the peptide backbone into a desired conformation, improve stability against proteolysis, and fine-tune receptor affinity.[7]

Caption: A typical workflow for the discovery and optimization of bioactive molecules.

De Novo Synthesis: Photochemical [3+2] Cycloaddition

Modern synthetic methods offer powerful tools for constructing complex molecular architectures from simple precursors. A recently developed photochemical intermolecular formal [3+2] cycloaddition provides a one-pot method for generating functionalized aminocyclopentanes. [8] Rationale: This approach utilizes a cyclopropylimine as a masked N-centered radical precursor. [8]Upon excitation with visible light, the imine undergoes homolytic fragmentation to generate a radical intermediate that readily engages with an alkene in a cycloaddition reaction. This method is advantageous due to its operational simplicity, use of visible light, and ability to rapidly build molecular complexity. [8] Experimental Protocol 1: Photochemical [3+2] Cycloaddition [8]1. Reaction Setup: In a nitrogen-purged vial, combine the cyclopropylimine (1.0 equiv), the desired alkene (2.0 equiv), and a suitable photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%) in a degassed solvent such as acetonitrile. 2. Rationale: A slight excess of the alkene is used to ensure complete consumption of the limiting cyclopropylimine. The photocatalyst is chosen based on its redox potential and ability to absorb visible light. Degassing is crucial to remove oxygen, which can quench the excited state of the catalyst. 3. Irradiation: Stir the reaction mixture vigorously at room temperature while irradiating with a blue LED lamp (λ ≈ 450 nm) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. 4. Rationale: Constant stirring ensures homogenous irradiation of the solution. The reaction is monitored to determine the point of completion and to avoid potential side reactions or degradation from prolonged light exposure. 5. Workup and Conversion: Upon completion, concentrate the reaction mixture in vacuo. The resulting cycloaddition product, a substituted pyrroline, is often used directly in the next step. 6. Hydrolysis and Acylation: Treat the crude pyrroline with a mild acid (e.g., 1M HCl in methanol) to hydrolyze the imine and reveal the aminocyclopentane. Following hydrolysis, neutralize the mixture and perform an N-acylation (e.g., using an acid chloride or anhydride with a non-nucleophilic base like triethylamine) to yield the final, stable N-functionalized aminocyclopentane derivative. 7. Rationale: The final acylation or other N-functionalization step is important for purification (chromatography) and for introducing a desired functional group for biological screening. 8. Purification: Purify the final product by flash column chromatography on silica gel. 9. Characterization: Confirm the structure and stereochemistry using ¹H NMR, ¹³C NMR, HRMS, and, if possible, X-ray crystallography of a suitable crystalline derivative.

Chiral Pool Synthesis: From L-Glutamic Acid

The chiral pool strategy leverages readily available, enantiomerically pure starting materials, such as amino acids or sugars, to synthesize complex chiral molecules. L-glutamic acid is an excellent starting point for preparing functionalized chiral cyclopentanes. [9] Rationale: The inherent stereocenter of L-glutamic acid is used to direct the stereochemistry of the newly formed cyclopentane ring. This approach avoids the need for chiral resolution or asymmetric catalysis, providing a direct route to enantiopure products.

Experimental Protocol 2: Synthesis of a Chiral Aminocyclopentene Precursor [9]1. Starting Material Preparation: Convert commercially available L-glutamic acid to a suitable protected derivative, such as a pyroglutamate ester, over several well-established steps. 2. Rationale: Protection of the amine and carboxylic acid functionalities is necessary to prevent unwanted side reactions in subsequent steps. 3. Ring Expansion/Rearrangement: Subject the pyroglutamate derivative to a sequence involving reduction and sulfone-mediated cyclization. This key step constructs the five-membered ring. 4. Rationale: The use of an α-sulfonyl anion cyclization is a reliable method for forming carbon-carbon bonds to create the cyclopentane ring structure. [9]5. Elimination: Induce elimination of the sulfone group to generate a cyclopentene ring. This is typically achieved by converting the sulfone to a better leaving group or via reductive elimination. 6. Rationale: The resulting cyclopentene is a versatile intermediate. The double bond can be further functionalized (e.g., via dihydroxylation, epoxidation, or hydrogenation) to introduce additional substituents with controlled stereochemistry. 7. Deprotection: Remove the protecting groups (e.g., Boc group on the amine) under appropriate conditions (e.g., trifluoroacetic acid for Boc) to yield the chiral 3-aminocyclopentene derivative. 8. Purification and Characterization: Purify the product at each key stage using column chromatography and characterize fully by NMR, optical rotation, and mass spectrometry to confirm its structure and enantiomeric purity.

Characterization and Structural Elucidation

Unambiguous determination of the structure, and particularly the relative and absolute stereochemistry, is paramount. A combination of spectroscopic and crystallographic techniques is employed as a self-validating system.

| Technique | Purpose | Key Information Obtained |

| ¹H NMR | Structural confirmation and stereochemical analysis | Chemical shifts (δ), coupling constants (J-values) to determine connectivity and dihedral angles (cis/trans relationships), and Nuclear Overhauser Effect (NOE) for through-space proximity. |

| ¹³C NMR | Carbon skeleton confirmation | Number of unique carbon environments, chemical shifts indicative of functional groups. |

| HRMS | Elemental composition | Provides a highly accurate mass measurement to confirm the molecular formula. |

| X-ray Crystallography | Absolute and relative stereochemistry | Unambiguous 3D structure of the molecule in the solid state, providing definitive proof of stereochemical assignments. [10] |

| Chiral HPLC/SFC | Enantiomeric purity | Separation of enantiomers to determine the enantiomeric excess (ee%) of a chiral synthesis product. |

Applications in Drug Discovery Programs

The true measure of the aminocyclopentane scaffold's value is its successful application in the development of therapeutic agents.

Case Study 1: Muraymycin Analogs as MraY Inhibitors (Antibiotics)

Challenge: Antibiotic resistance is a critical global health threat, necessitating the discovery of new drugs with novel mechanisms of action. The bacterial enzyme MraY, essential for peptidoglycan biosynthesis, is a promising target. [11]Strategy: Naturally occurring nucleoside antibiotics that inhibit MraY are structurally complex and synthetically challenging. Researchers replaced the ribose moiety of the muraymycin antibiotics with a cyclopentane ring to create analogs with reduced complexity and improved synthetic tractability. [11]Insight: The cyclopentane core successfully mimicked the conformation of the original tetrahydrofuran ring. Structure-activity relationship (SAR) studies revealed that a lipophilic side chain on the cyclopentane ring was crucial for potent MraY inhibition. The analog JH-MR-23 not only showed significant MraY inhibition (IC₅₀ = 75 µM) but also demonstrated antibacterial efficacy against Staphylococcus aureus. [11]This work provides a clear path for designing new, more accessible MraY inhibitors based on the aminocyclopentane scaffold. [11]

Case Study 2: 1,2-Disubstituted Cyclopentanes as AMPA Receptor Potentiators (CNS)

Challenge: Positive allosteric modulators, or potentiators, of the AMPA receptor are of significant interest for treating cognitive disorders and depression. Strategy: To explore the structural requirements for activity, researchers designed and synthesized a series of ring-constrained analogs based on a previously discovered class of 2-arylpropylsulfonamides. [12]This led to a series of 1,2-disubstituted cyclopentanes. Insight: The biological activity was found to be highly dependent on the stereochemistry. Specifically, the stereocenter at the 2-position of the cyclopentane ring was critical for potentiation, while the relative stereochemistry at the 1-position was less important. [12]This rigorous stereochemical investigation led to the discovery of compound (R,R)-10 , a potent and novel potentiator of AMPA receptors with an EC₅₀ of 22.6 nM, highlighting the importance of precise stereocontrol in designing CNS-active agents. [12]

Future Perspectives

The continues to be a vibrant area of research. Future efforts will likely focus on the development of new catalytic asymmetric methods to provide efficient access to any desired stereoisomer. The integration of computational chemistry and machine learning will further accelerate the design of derivatives with optimized conformational properties for specific biological targets. As our understanding of complex biological pathways grows, the aminocyclopentane scaffold, with its inherent versatility and drug-like properties, is poised to remain a cornerstone of medicinal chemistry for years to come.

References

- Witting, K., Pösel, C., et al. (2013). 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of anandamide analogs. Current Organic Chemistry.

- Gamble, M. P., Giblin, G. M. P., & Taylor, R. J. K. (1995). AMINO-ACID DERIVED SULFONES FOR CHIRAL CYCLOPENTANE SYNTHESIS. Synlett.

- Ornstein, P. L., et al. (2002). Design and Synthesis of a Novel Series of 1,2-disubstituted Cyclopentanes as Small, Potent Potentiators of 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic Acid (AMPA) Receptors. Journal of Medicinal Chemistry.

- Witting, K., Pösel, C., et al. (2013). 4-Aminocyclopentane-1,3-diols as Platforms for Diversity: Synthesis of Anandamide Analogs.

- McGrath, K. P., & Rovis, T. (2022). A One-Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. Organic Letters.

- Forró, E., & Fülöp, F. (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry.

- Heo, J., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. ACS Infectious Diseases.

- López, Ó., et al. (2021).

- PharmaBlock. (n.d.).

- Murray, P. M., et al. (2015). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Chemical Society Reviews.

- Padwa, A., et al. (1998). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry.

- Moy, M., et al. (1996). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. Journal of Medicinal Chemistry.

- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.

- WuXi AppTec. (2022). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.

- Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes.

- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.

- LibreTexts. (2023). Conformational analysis. Organic Chemistry 1: An open textbook.

- Marco-Contelles, J. (2004). Medicinal Chemistry of Aminocyclitols. Current Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. drughunter.com [drughunter.com]

- 6. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pure.york.ac.uk [pure.york.ac.uk]

- 10. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of a novel series of 1,2-disubstituted cyclopentanes as small, potent potentiators of 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Aminonitriles

Introduction: The Dual-Faced-N-Acyl-α-amino-nitriles-in-Prebiotic-Peptide-Ligation-Nature-Chemistry) of Aminonitriles

Aminonitriles are a fascinating class of bifunctional organic compounds, characterized by the presence of both an amino group (-NH₂) and a nitrile group (-C≡N) attached to the same aliphatic carbon, commonly referred to as the α-carbon. This unique structural arrangement makes them critical intermediates in a wide array of chemical transformations. Their significance spans from fundamental theories on the origin of life, where they are considered key precursors to amino acids[1][2][3][4], to modern pharmaceutical development, where they serve as versatile building blocks for complex, biologically active molecules.[5][6][7]

The classical Strecker synthesis, discovered in 1850, remains a cornerstone for their preparation, involving a one-pot, three-component reaction between an aldehyde or ketone, ammonia, and a cyanide source.[8][9][10][11][12][13] This reaction's robustness and the ready availability of starting materials underscore the accessibility of the aminonitrile scaffold.

This guide provides an in-depth exploration of the core physicochemical properties of aminonitriles. As a Senior Application Scientist, the aim is not merely to list data but to provide a causal understanding of how their structure dictates their properties and reactivity. We will delve into their electronic nature, analytical characterization, and chemical behavior, offering both field-proven insights and detailed experimental protocols for their analysis. This document is designed for researchers, scientists, and drug development professionals who seek a comprehensive and practical understanding of this pivotal class of molecules.

Part I: Core Physicochemical Properties & Their Determinants

The interplay between the electron-withdrawing nitrile group and the basic amino group on a shared carbon atom governs the distinct properties of α-aminonitriles.

Acidity and Basicity (pKa)

An aminonitrile possesses two ionizable centers: the basic amino group and the potentially acidic α-hydrogen.

-

Basicity of the Amino Group: The amino group's basicity is significantly attenuated compared to a simple alkylamine. The adjacent nitrile group exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the nitrogen atom. This destabilizes the conjugate acid (R-CH(CN)NH₃⁺), making the amine less likely to accept a proton. Consequently, the pKa of the protonated amino group is typically lower than that of corresponding amines lacking the nitrile functionality.

-

Acidity of the α-Hydrogen: The same inductive effect from the nitrile group, combined with its ability to stabilize a negative charge on the α-carbon through resonance, renders the α-hydrogen more acidic than a standard alkane C-H bond. While not strongly acidic, this property can be exploited in certain synthetic applications involving base-mediated reactions.

Lipophilicity (LogP/LogD)